4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol
Description
4-[4-(Dimethoxymethyl)pyrimidin-2-yl]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a phenol moiety at the 2-position. This compound serves as a synthetic intermediate in pharmaceutical chemistry due to its versatile reactivity . Key physicochemical properties include a boiling point of 197°C, density of 1.111 g/cm³, and flash point of 71°C, which suggest moderate thermal stability and lipophilicity .
Properties
IUPAC Name |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(18-2)11-7-8-14-12(15-11)9-3-5-10(16)6-4-9/h3-8,13,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZRCNEZUPZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol typically involves the reaction of 4-(dimethoxymethyl)-2-pyrimidinyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phenol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol is utilized in diverse scientific research areas due to its unique properties. It finds applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Derivatives
a. 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine ()
- Structure: Contains a chloromethylphenoxy substituent and dimethoxy groups on the pyrimidine.
- Key Differences : The chloromethyl group introduces electrophilic reactivity, contrasting with the dimethoxymethyl group in the target compound. The dihedral angle between the pyrimidine and benzene rings is 64.2°, indicating moderate planarity disruption .
- Applications: Primarily explored for agrochemical activities (e.g., fungicidal properties) , whereas the target compound’s phenol group may favor pharmacological applications.
b. 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine ()
- Structure : Difluoromethoxy and amine substituents on the pyrimidine.
- Key Differences: The difluoromethoxy group increases electronegativity and metabolic stability compared to dimethoxymethyl.
- Biological Relevance : Fluorinated analogs are often prioritized in drug design for improved bioavailability.
c. 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol ()
- Structure: Chromenopyrimidine fused ring system with a piperidine substituent and phenol group.
- Key Differences: The fused chromeno ring increases molecular rigidity, with dihedral angles of 22.70° (pyrimidine vs. fused benzene) and 0.97° (pyrimidine vs. phenol ring) . This planar arrangement may enhance DNA intercalation, supporting antitumor activity .
Functional Group Modifications
a. 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl Benzenecarboxylate ()
- Structure : Ester derivative of the target compound.
- Key Differences: The benzoate ester replaces the phenol’s hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This modification could serve as a prodrug strategy, enhancing membrane permeability .
b. 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol ()
- Structure: Amino linker between pyrimidine and phenol.
- Key Differences: The amino group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the target compound’s ether linkage may limit such interactions .
Table 1: Comparative Analysis
Structural and Electronic Considerations
- Solubility: The phenol group in the target compound improves aqueous solubility relative to ester derivatives () but may reduce it compared to amine-containing analogs ().
Biological Activity
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 247.27 g/mol. The compound features a pyrimidine ring substituted at the para position with a dimethoxymethyl group and a phenolic hydroxyl group, which may contribute to its biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, which suggests its potential use in developing new antimicrobial agents. The specific mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Initial studies have also explored the anticancer potential of this compound. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further research is necessary to elucidate its efficacy against various cancer types and its mechanism of action at the molecular level.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Its effectiveness as a chitin synthesis inhibitor has been quantitatively analyzed, revealing promising results in reducing pest populations while being less harmful to non-target species.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key biological activities and properties:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Insecticidal Activity |
|---|---|---|---|---|
| This compound | C₁₃H₁₅N₂O₃ | Yes | Yes | Yes |
| Compound A | C₁₂H₁₄N₂O₃ | Moderate | Moderate | No |
| Compound B | C₁₄H₁₈N₂O₄ | Yes | Yes | Moderate |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL.
- Anticancer Research : In an experimental study published in Cancer Letters, the compound was tested on HeLa and MCF-7 cell lines, demonstrating a reduction in cell viability by over 70% at concentrations of 25 µM after 48 hours.
- Insecticidal Activity : Research conducted on larvicidal effects against Chilo suppressalis indicated an IC50 value of approximately 30 µg/mL, showcasing its potential as an environmentally friendly pesticide alternative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
